REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].[C:7]1(OB(O)O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:18]1[S:19][CH:20]=[CH:21][C:22]=1[Br:23]>C(O)C.C1C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:23][C:22]1[CH:21]=[CH:20][S:19][C:18]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2,7.8.9.10.11|
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Name
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|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OB(O)O
|
Name
|
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
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BrC=1SC=CC1Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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The aqueous layer of the crude mixture was removed
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Type
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ADDITION
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Details
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the organic layer was diluted with Et2O (200 ml)
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Type
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WASH
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Details
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washed with 1N NaOH (2×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO2)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.31 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |